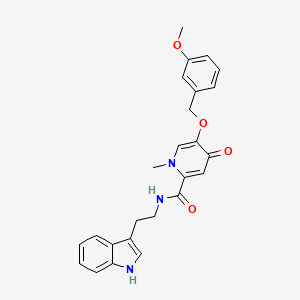

![molecular formula C12H11F2N3O2S B2359764 N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide CAS No. 921085-69-0](/img/structure/B2359764.png)

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

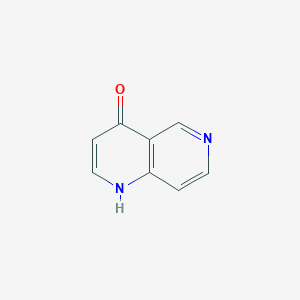

“N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” is a compound with the molecular formula C12H11F2N3O2S. It belongs to the class of organic compounds known as oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide”, often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The crude product is then typically crystallized to yield the final compound .

Molecular Structure Analysis

The molecular structure of “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . The compound’s structure is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Chemical Reactions Analysis

Oxadiazoles, including “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide”, can undergo a variety of chemical reactions. For instance, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” can be determined using various techniques. For instance, its melting point can be determined through thermal analysis . Its molecular weight, as well as other properties, can be determined using techniques such as LC–MS .

Applications De Recherche Scientifique

RNA Structural Studies

This compound has potential applications in the study of RNA structures. It could be used to investigate the stabilization of alternative secondary structures in RNA, similar to how 2′-O-Methylation (Nm) increases the abundance and lifetime of alternative RNA conformational states . By potentially biasing the ribose sugar pucker equilibrium, it may help in understanding the dynamic ensembles of flexible RNAs containing bulges and internal loops.

Post-Transcriptional Modification Research

The compound might be used to explore post-transcriptional modifications in RNA. Given that Nm modifications play significant roles in the biological activities of RNAs, this compound could serve as a tool to study the effects of such modifications on RNA function and disease associations .

Pharmacological Activity Profiling

Due to its unique structure, the compound could be instrumental in pharmacological research. It may be used to synthesize derivatives with varied biological activities, potentially leading to the development of new medications or therapeutic agents.

Material Science Applications

In material science, the compound’s distinctive molecular framework could be utilized to create novel materials with specific properties. These materials might have applications in various industries, including electronics, coatings, and nanotechnology.

Cancer Research

The compound could be used in cancer research, particularly in studying the role of post-transcriptional modifications in rapidly dividing cells. For instance, it could help in examining the overexpression of fibrillarin and the consequent increase in Nm modifications, which is associated with increased protein translation in breast cancer cells .

Spliceosome Function Analysis

Given the importance of Nm modifications in the spliceosome, this compound could be used to analyze the assembly and function of the spliceosome. It might help in understanding the requirements for proper spliceosome function and its implications in genetic disorders .

Ribosomal Function and Translation

The compound may be relevant in studying ribosomal function, particularly in relation to rRNA Nm sites. It could be used to investigate how downregulation or overexpression of Nm modifications affects ribosome capability and mRNA translation .

Molecular Biology Tools

Lastly, the compound could serve as a molecular biology tool to discover and characterize RNA excited state conformations. It might provide insights into the transition states for conformational exchange, thereby enhancing our understanding of RNA dynamics .

Mécanisme D'action

While the specific mechanism of action for “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” is not mentioned in the retrieved papers, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .

Orientations Futures

The future directions for “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

Propriétés

IUPAC Name |

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2S/c1-2-20-12-17-16-9(19-12)6-15-11(18)10-7(13)4-3-5-8(10)14/h3-5H,2,6H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQANNCGKBPNRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

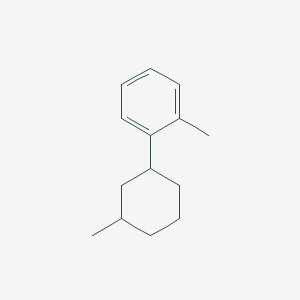

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)

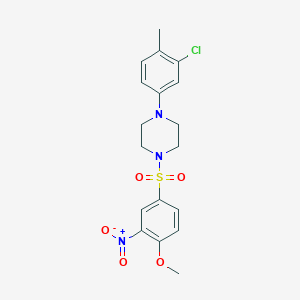

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)

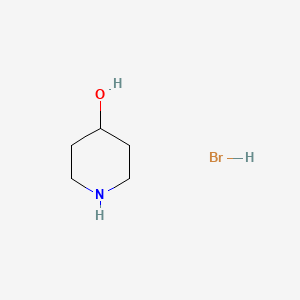

![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2359702.png)

![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)